N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine
Description
Properties
IUPAC Name |
N-ethyl-4-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7/c1-2-16-14-18-4-3-12(19-14)20-7-9-21(10-8-20)13-11-15-5-6-17-13/h3-6,11H,2,7-10H2,1H3,(H,16,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMCFXRNSOGCOTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CC(=N1)N2CCN(CC2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrimidine Ring Formation
The pyrimidine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting β-keto esters with guanidine derivatives under acidic or basic conditions. For example, ethyl acetoacetate and guanidine hydrochloride in ethanol with sodium ethoxide yield 2-amino-4-chloropyrimidine.
Key Reaction Conditions :
-
Solvent: Ethanol or DMF
-
Temperature: 80–100°C
-
Catalyst: NaOEt or KOtBu
-
Yield: 60–75%
Halogenation at the 4-Position
Chlorination or bromination at the 4-position is achieved using phosphorus oxychloride (POCl₃) or phosphorus pentabromide (PBr₅). POCl₃ is preferred for its selectivity and scalability:
Optimization Notes :
N-Ethylation at the 2-Position
Reductive Amination
The primary amine at the 2-position is alkylated using acetaldehyde and sodium triacetoxyborohydride (STAB) in a one-pot reaction:
Conditions :
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Solvent: Dichloromethane (DCM)
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Temperature: 0°C to room temperature
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Yield: 80–85%
Challenges and Solutions
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Over-alkylation : Controlled addition of acetaldehyde (1.1 equiv) minimizes diethylation.
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Purification : Silica gel chromatography (DCM:MeOH 95:5) removes unreacted aldehyde.
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield | Time | Purity |
|---|---|---|---|---|
| Buchwald-Hartwig | Pd(OAc)₂/Xantphos | 65% | 30 min | >95% |
| Nucleophilic Substitution | None | 40% | 24 h | 80–85% |
| Microwave-Assisted | Pd(OAc)₂/Xantphos | 75% | 30 min | >98% |
Key Insights :
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Palladium-catalyzed methods outperform classical substitution in both yield and purity.
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Microwave irradiation enhances reaction efficiency without side product formation.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeOH gradient) confirms purity >98%.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Scientific Research Applications
N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine has several notable applications in scientific research:
-
Medicinal Chemistry :
- The compound is explored for its potential as an anticancer agent due to its ability to inhibit specific protein kinases involved in cancer cell proliferation and survival .
- It is also being investigated for its anti-tubercular properties, showing efficacy against Mycobacterium tuberculosis, which suggests potential for development as a therapeutic agent against tuberculosis .
- Neuropharmacology :
- Chemical Synthesis :
Anticancer Activity
A study highlighted the potential anticancer activity of N-ethyl derivatives, demonstrating that they inhibit specific cancer cell lines through targeted action on protein kinases involved in tumor growth . This indicates the compound's role in developing novel cancer therapies.
Anti-Tubercular Efficacy
Research focused on the anti-tubercular properties of similar compounds revealed that N-ethyl derivatives exhibit significant activity against Mycobacterium tuberculosis. This suggests that further optimization could enhance their effectiveness as anti-tubercular agents .
Mechanism of Action
The mechanism of action of N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, as a protein kinase inhibitor, it binds to the active site of protein kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth, differentiation, and survival, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogues with Piperazine/Piperidine Substituents
Key comparisons include:
*Molecular weight varies based on substituents (e.g., fluorination in ).
Key Observations:
- Piperazine vs.
- Pyrazine Substitution : The pyrazin-2-yl group in the target compound introduces two additional nitrogen atoms, which may enhance hydrogen bonding with biological targets compared to phenyl or methyl groups (e.g., ) .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~331–352) exceeds simpler analogs (e.g., 194 for Compound 235) due to the pyrazine and ethyl groups. This may limit oral bioavailability but improve target affinity .
- Solubility : Pyrazine’s nitrogen atoms could enhance aqueous solubility compared to purely aromatic substituents (e.g., phenyl in ), though this requires experimental validation .
Biological Activity
N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. The compound features a pyrimidine core , an ethyl group , and a piperazine moiety that includes a pyrazine ring , contributing to its diverse biological activities.
Target of Action
The primary target of this compound is protein kinases . These enzymes are crucial in regulating various cellular processes, including growth, differentiation, and metabolism.
Mode of Action
The compound acts as an inhibitor of protein kinase activity, leading to significant alterations in cellular signaling pathways. This inhibition can affect:
- Cell Growth Regulation : By disrupting pathways that promote cell proliferation.
- Differentiation : Influencing how cells develop into specific types.
- Migration : Affecting how cells move, which is critical in processes like wound healing and cancer metastasis.
- Metabolism : Modifying metabolic processes within cells.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitubercular Activity : The compound shows promise against Mycobacterium tuberculosis, suggesting potential as a therapeutic agent for tuberculosis treatment.
- Neuropharmacological Effects : Its structural characteristics hint at possible applications in treating psychiatric disorders, similar to other piperazine derivatives.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antitubercular | Effective against M. tuberculosis | |
| Neuropharmacological | Potential effects on psychiatric disorders | |
| Protein Kinase Inhibition | Alters cell signaling pathways |
Case Study Example
In a study evaluating the efficacy of various pyrazine derivatives, this compound demonstrated significant inhibitory effects on protein kinases associated with tumor growth. The results indicated that the compound could reduce cell viability in cancer cell lines by approximately 70% at specific concentrations, highlighting its potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-ethyl-4-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-2-amine, and how do reaction conditions influence yield?
- Methodology :
- Step 1 : Start with nucleophilic aromatic substitution to introduce the piperazine-pyrazine moiety. Use solvents like ethanol or DMSO with catalysts (e.g., NaH) to enhance reactivity .
- Step 2 : Perform alkylation of the pyrimidine core with ethylamine under reflux conditions. Optimize temperature (80–100°C) and reaction time (12–24 hours) to minimize byproducts .
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (>95%) .
Q. How can structural characterization of this compound be performed to validate its identity?
- Analytical Techniques :
- NMR Spectroscopy : Use - and -NMR to confirm substitution patterns (e.g., pyrimidine C-4 and piperazine N-ethyl signals). For example, expect a triplet at δ ~2.35 ppm (CH of ethyl group) and a singlet at δ ~8.30 ppm (pyrazine protons) .
- Mass Spectrometry : High-resolution ESI-MS should show [M+H] at m/z 353.2 (calculated for CHN) .
- X-ray Crystallography : If crystallizable, analyze bond angles and packing to confirm stereoelectronic properties .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- In Vitro Screening :
- Kinase Inhibition : Test against CDK4/6 (IC determination via fluorescence polarization assays) due to structural similarity to pyrimidine-based kinase inhibitors .
- Receptor Binding : Screen for affinity to dopamine D2 or serotonin receptors (radioligand displacement assays) given the piperazine moiety’s role in CNS-targeting compounds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s selectivity for specific kinase targets?
- Approach :
- Core Modifications : Synthesize analogs with varying substituents on the pyrimidine (e.g., methyl, fluoro) and piperazine (e.g., methyl, trifluoromethyl) groups to assess impact on CDK4/6 inhibition .
- Bioisosteric Replacement : Replace pyrazine with pyridine or triazine to evaluate changes in binding entropy using molecular dynamics simulations .
- Selectivity Profiling : Use kinome-wide panels (e.g., DiscoverX) to identify off-target effects and refine substituents .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Case Example : If IC values vary between fluorescence-based and radiometric kinase assays:
- Assay Validation : Confirm compound stability in each buffer (e.g., pH 7.4 vs. 8.0) using LC-MS .
- Artifact Check : Rule out fluorescence interference (e.g., intrinsic compound fluorescence) by parallel luminescence-based assays .
- Orthogonal Assays : Validate hits in cell-based models (e.g., MV4-11 leukemia proliferation assays) to confirm functional activity .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Methods :
- LogP Calculation : Aim for LogP ~2–3 (e.g., via substituent tuning) to balance solubility and membrane permeability .
- P-gp Efflux Prediction : Use SwissADME to predict P-glycoprotein substrate likelihood; introduce polar groups (e.g., hydroxyl) to reduce efflux .
- MD Simulations : Model BBB permeability using CHARMM force fields to assess hydrogen bonding with lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
